THK5351

Vue d'ensemble

Description

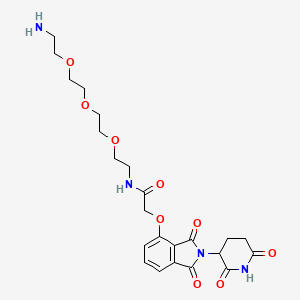

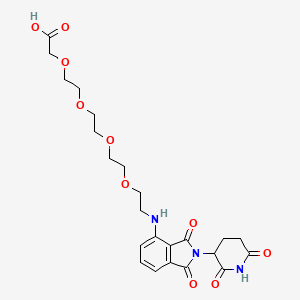

THK-5351 est un traceur de tomographie par émission de positrons utilisé principalement pour l'imagerie des agrégats de protéines tau dans le cerveau. Les protéines tau sont associées à des maladies neurodégénératives telles que la maladie d'Alzheimer. THK-5351 se lie à la monoamine oxydase B, une enzyme présente dans les astrocytes, qui sont des cellules gliales en forme d'étoile dans le cerveau et la moelle épinière .

Méthodes De Préparation

La synthèse du THK-5351 implique plusieurs étapes. Le précurseur, (S)-2-(2-méthylaminopyrid-5-yl)-6-[[2-(tétrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoléine, est soumis à une fluoration utilisant du fluor-18. La réaction est réalisée dans du diméthylsulfoxyde à 110 °C pendant 10 minutes. Après hydrolyse, le produit final est purifié par chromatographie liquide haute performance . Le rendement radiochimique global est d'environ 31,9%, et le processus prend environ 75 minutes .

Analyse Des Réactions Chimiques

THK-5351 subit plusieurs types de réactions chimiques, notamment :

Oxydation : THK-5351 peut être oxydé en présence d'agents oxydants.

Réduction : Il peut être réduit à l'aide d'agents réducteurs.

Substitution : THK-5351 peut subir des réactions de substitution nucléophile, où un nucléophile remplace un groupe partant dans la molécule.

Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, le méthanesulfonate de potassium et divers agents oxydants et réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

THK-5351 est largement utilisé dans la recherche scientifique, en particulier dans le domaine des maladies neurodégénératives. Son application principale est en imagerie par tomographie par émission de positrons pour détecter les agrégats de protéines tau dans le cerveau. Cette technique d'imagerie est cruciale pour le diagnostic précoce et le suivi des maladies telles que la maladie d'Alzheimer et la démence frontotemporale . De plus, THK-5351 est utilisé pour étudier la distribution et la densité de la monoamine oxydase B dans le cerveau, fournissant des informations sur diverses affections neurologiques .

Mécanisme d'action

THK-5351 exerce ses effets en se liant à la monoamine oxydase B dans les astrocytes. La monoamine oxydase B est une enzyme impliquée dans la dégradation des monoamines, qui sont des neurotransmetteurs tels que la dopamine et la sérotonine. En se liant à cette enzyme, THK-5351 permet la visualisation des agrégats de protéines tau dans le cerveau par imagerie par tomographie par émission de positrons . Cette liaison aide à identifier les régions du cerveau touchées par des maladies neurodégénératives .

Applications De Recherche Scientifique

THK-5351 is widely used in scientific research, particularly in the field of neurodegenerative diseases. Its primary application is in positron emission tomography imaging to detect tau protein aggregates in the brain. This imaging technique is crucial for the early diagnosis and monitoring of diseases such as Alzheimer’s disease and frontotemporal dementia . Additionally, THK-5351 is used to study the distribution and density of monoamine oxidase B in the brain, providing insights into various neurological conditions .

Mécanisme D'action

THK-5351 exerts its effects by binding to monoamine oxidase B in astrocytes. Monoamine oxidase B is an enzyme involved in the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin. By binding to this enzyme, THK-5351 allows for the visualization of tau protein aggregates in the brain through positron emission tomography imaging . This binding helps in identifying regions of the brain affected by neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

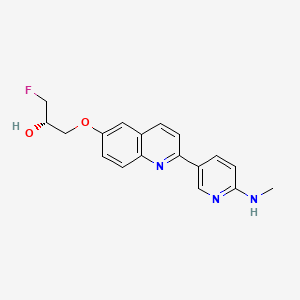

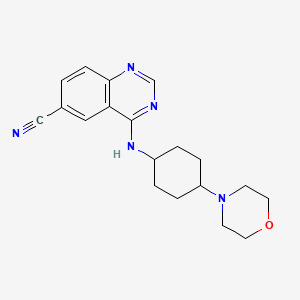

Si tous ces traceurs ciblent les agrégats de protéines tau, THK-5351 a montré une affinité de liaison plus élevée et de meilleures caractéristiques d'imagerie dans certaines études . THK-5117, par exemple, se lie à la substance blanche dans le cerveau, tandis que THK-5351, étant un énantiomère S pur, a une liaison de substance blanche inférieure . T807 et PBB3 ciblent également la protéine tau mais ont des affinités de liaison et des effets hors cible différents .

Conclusion

THK-5351 est un composé précieux dans le domaine de la neuro-imagerie, en particulier pour l'étude des agrégats de protéines tau associés aux maladies neurodégénératives. Ses propriétés de liaison uniques et ses capacités d'imagerie en font un outil crucial pour le diagnostic précoce et la recherche sur la maladie d'Alzheimer et d'autres affections connexes.

Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !

Propriétés

IUPAC Name |

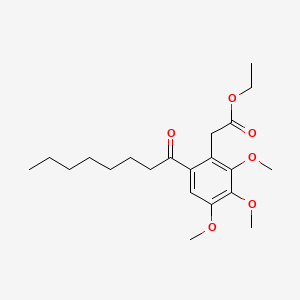

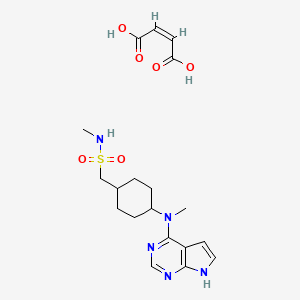

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXFZWSPCOWSN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707147-26-9 | |

| Record name | THK-5351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THK-5351 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)